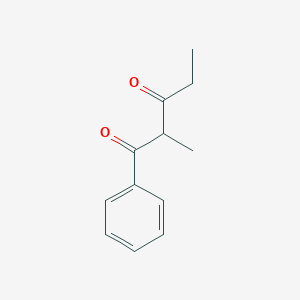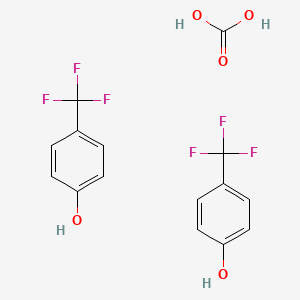
Carbonic acid;4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;4-(trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is an organic compound with the molecular formula C7H5F3O. It is a derivative of phenol where a trifluoromethyl group is substituted at the para position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)phenol typically involves the trifluoromethylation of phenol. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)phenol often involves more efficient and scalable methods. One such method includes the use of trifluoromethylation reagents like trifluoromethyl sulfonic acid or trifluoromethyl sulfonyl chloride. These reagents react with phenol under controlled conditions to produce the desired compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroquinones, and various substituted phenols.
Scientific Research Applications
4-(Trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzotrifluoride: Similar in structure but lacks the carbonic acid group.
Trifluoromethylphenol: Variants with different positions of the trifluoromethyl group on the phenol ring.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to benzene rings without hydroxyl groups.
Uniqueness
4-(Trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents.
Properties
CAS No. |
20481-28-1 |
|---|---|
Molecular Formula |
C15H12F6O5 |
Molecular Weight |
386.24 g/mol |
IUPAC Name |
carbonic acid;4-(trifluoromethyl)phenol |
InChI |
InChI=1S/2C7H5F3O.CH2O3/c2*8-7(9,10)5-1-3-6(11)4-2-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4) |
InChI Key |
QKYWNWHCSOGTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)O.C1=CC(=CC=C1C(F)(F)F)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
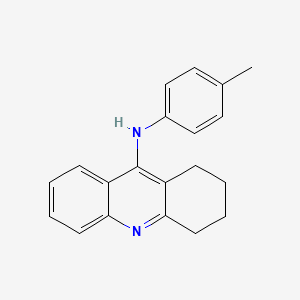
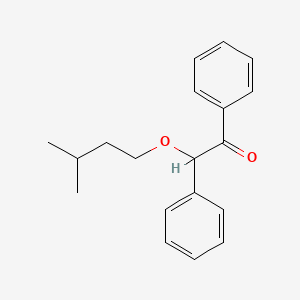
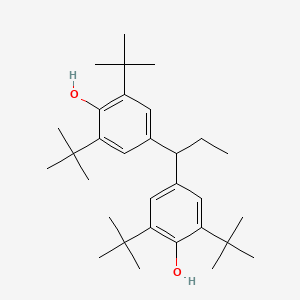
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
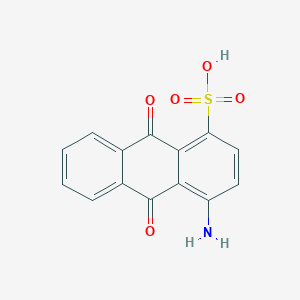
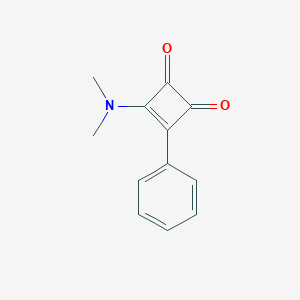
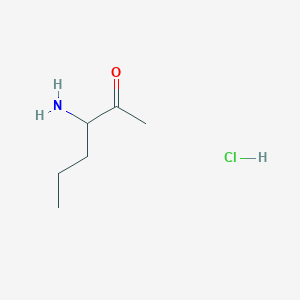
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
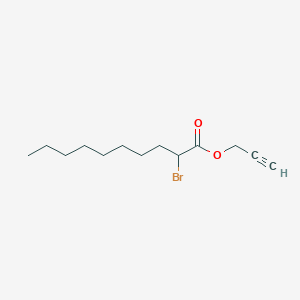

![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)

